2,3,6-Trifluoropyridine-4-carboxylic acid

Übersicht

Beschreibung

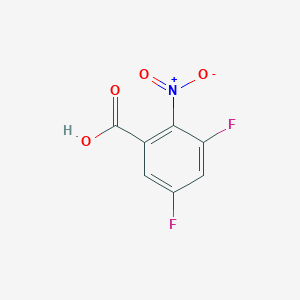

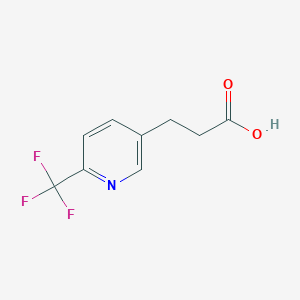

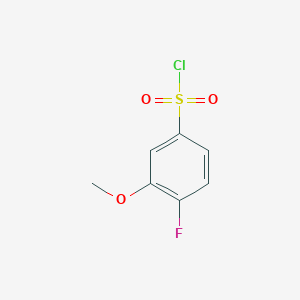

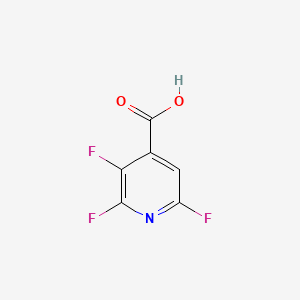

2,3,6-Trifluoropyridine-4-carboxylic acid is a compound that is part of the broader family of pyridine carboxylic acids. These compounds are characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and one or more carboxylic acid groups attached to the ring. The trifluoropyridine variant specifically has three fluorine atoms at the 2, 3, and 6 positions of the pyridine ring, which can significantly affect its reactivity and physical properties due to the strong electronegativity of fluorine atoms.

Synthesis Analysis

The synthesis of related pyridine carboxylic acids often involves reactions with metal salts under various conditions. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers, with the products depending on the presence of additional pyridine in the reaction mixture . Another related compound, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), is synthesized from the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride . These methods suggest that the synthesis of 2,3,6-Trifluoropyridine-4-carboxylic acid could potentially be achieved through similar pathways involving strategic reactions with metal salts or by functionalizing the pyridine ring with fluorine-containing groups.

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acids can be quite complex, especially when they form coordination polymers with metals. For instance, coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals exhibit different dimensionalities depending on the metal ions involved . The presence of fluorine atoms in 2,3,6-Trifluoropyridine-4-carboxylic acid would likely influence its coordination behavior due to the strong electron-withdrawing effect of fluorine, which could affect the electronic distribution in the pyridine ring and thus its binding properties.

Chemical Reactions Analysis

Pyridine carboxylic acids can undergo a variety of chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines . This suggests that 2,3,6-Trifluoropyridine-4-carboxylic acid could potentially participate in similar amidation reactions, leveraging the reactivity of the carboxylic acid group. Additionally, the fluorine atoms might influence the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids are influenced by their molecular structure. The introduction of fluorine atoms, as in 2,3,6-Trifluoropyridine-4-carboxylic acid, would likely affect properties such as acidity, boiling point, and solubility. Fluorinated compounds are often more lipophilic and can display unique reactivity due to the inductive effect of fluorine. For example, heterocyclic polyfluoro-compounds have been synthesized, and their reactivity studied, showing the diverse potential of fluorinated pyridines . The specific properties of 2,3,6-Trifluoropyridine-4-carboxylic acid would need to be determined experimentally, but it can be anticipated that the trifluoromethyl groups would make the compound more electron-deficient and potentially more reactive in electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The synthesis and functionalization of pyridine derivatives, including 2,3,6-trifluoropyridine-4-carboxylic acid, have been explored for various scientific applications. The methods for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids involve strategies such as deoxygenative fluorination and displacement reactions, demonstrating the compound's role in the development of fluorinated organic molecules with potential pharmaceutical and agricultural applications (Cottet, Marull, Lefebvre, & Schlosser, 2003). Additionally, logistic flexibility in preparation methods offers avenues for regioselective functionalization, highlighting the compound's versatility in synthetic chemistry (Cottet & Schlosser, 2004).

Experimental and Computational Studies

Experimental and computational studies have delved into the properties of 2,3,6-trifluoropyridine-4-carboxylic acid derivatives. Vibrational spectrum analysis, geometric structure optimization, and nonlinear optical (NLO) properties assessment through density functional theory (DFT) provide insights into the electronic structure and potential applications in materials science (H. Vural, 2016).

Crystal Structure Analysis

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related derivative, reveals a water-bridged hydrogen-bonding network. This structural insight is crucial for understanding the compound's interaction in crystalline forms, which can inform its applications in crystal engineering and pharmaceutical formulation (Ye & Tanski, 2020).

Coordination Chemistry

Research on pyridinecarboxylic acid derivatives extends to coordination chemistry, where these compounds act as ligands to form complex structures with metals. Such studies can lead to advances in materials science, catalysis, and luminescence applications. The interaction of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, for example, demonstrates the ligand's ability to form coordination polymers and metallomacrocycles with potential utility in magnetic and optoelectronic devices (Ghosh, Savitha, & Bharadwaj, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,6-trifluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNORRUCMWSIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382331 | |

| Record name | 2,3,6-Trifluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoropyridine-4-carboxylic acid | |

CAS RN |

675602-92-3 | |

| Record name | 2,3,6-Trifluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.